molecular formula C4H5Cl3 B086036 TRICHLOROBUTENE) CAS No. 13279-84-0

TRICHLOROBUTENE)

Cat. No.: B086036
CAS No.: 13279-84-0
M. Wt: 159.44 g/mol
InChI Key: AKQZPPKQVZVYCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TRICHLOROBUTENE) (also known as 1,1,2-Trichloro-1-butene) is an organic compound with the molecular formula C4H5Cl3. It is a chlorinated derivative of butene, characterized by the presence of three chlorine atoms attached to the carbon chain. This compound is used in various chemical processes and has significant industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

TRICHLOROBUTENE) can be synthesized through the chlorination of butene. The reaction typically involves the addition of chlorine to butene under controlled conditions. The process can be carried out in the presence of a catalyst to enhance the reaction rate and yield. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of butene, trichloro- involves large-scale chlorination processes. The use of continuous flow reactors allows for efficient and consistent production. The reaction is typically conducted at elevated temperatures and pressures to maximize the conversion of butene to the trichlorinated product. The final product is then purified through distillation and other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

TRICHLOROBUTENE) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

TRICHLOROBUTENE) has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Research on butene, trichloro- includes its potential effects on biological systems and its use in biochemical assays.

    Medicine: The compound is investigated for its potential use in pharmaceuticals and as a precursor for drug synthesis.

    Industry: TRICHLOROBUTENE) is used in the production of polymers, resins, and other industrial chemicals. .

Mechanism of Action

The mechanism of action of butene, trichloro- involves its interaction with various molecular targets. In chemical reactions, the compound’s chlorine atoms can act as leaving groups, facilitating nucleophilic substitution and addition reactions. The presence of multiple chlorine atoms also influences the compound’s reactivity and stability. The pathways involved in its reactions include the formation of intermediates such as carbocations and halonium ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TRICHLOROBUTENE) is unique due to its specific substitution pattern, which imparts distinct reactivity and chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use .

Properties

CAS No.

13279-84-0

Molecular Formula

C4H5Cl3

Molecular Weight

159.44 g/mol

IUPAC Name

4,4,4-trichlorobut-1-ene

InChI

InChI=1S/C4H5Cl3/c1-2-3-4(5,6)7/h2H,1,3H2

InChI Key

AKQZPPKQVZVYCC-UHFFFAOYSA-N

SMILES

C=CCC(Cl)(Cl)Cl

Canonical SMILES

C=CCC(Cl)(Cl)Cl

Key on ui other cas no.

13279-84-0

physical_description

Trichlorobutene appears as a colorless liquid. Insoluble in water and less dense than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion.

Synonyms

4,4,4-Trichloro-1-butene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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